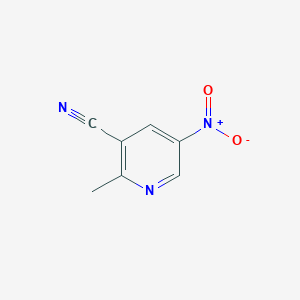

2-Methyl-5-nitronicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-5-6(3-8)2-7(4-9-5)10(11)12/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWBUQGQPBGMRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516909 | |

| Record name | 2-Methyl-5-nitropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60915-14-2 | |

| Record name | 2-Methyl-5-nitropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 5 Nitronicotinonitrile and Its Key Precursors

Established Synthetic Routes to Substituted Nicotinonitriles

The formation of the substituted pyridine (B92270) ring, the scaffold of nicotinonitrile, is a cornerstone of heterocyclic chemistry. Two classical methods, the Chichibabin and Hantzsch syntheses, provide versatile routes to these structures.

The Chichibabin pyridine synthesis , first reported by Aleksei Chichibabin in 1924, is a condensation reaction that typically involves aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. wikipedia.orgwikiwand.com This method is particularly valuable for producing alkyl-substituted pyridines, known as picolines, collidines, and lutidines. chemistnotes.com The reactions are often conducted in the gas phase at high temperatures (350–500 °C) over solid catalysts like alumina (B75360) or silica. wikipedia.orgwikiwand.com Variations of this synthesis can also utilize nitriles as the nitrogen source, offering a direct route to nicotinonitrile derivatives. wikipedia.org

The Hantzsch pyridine synthesis , discovered by Arthur Hantzsch in 1881, is a four-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine ring. wikipedia.orgresearchgate.net The driving force for this final oxidation step is the stability gained through aromatization. wikipedia.org While the classic Hantzsch synthesis yields pyridine dicarboxylates, modifications allow for the incorporation of a nitrile group, making it a viable, albeit indirect, pathway to nicotinonitriles.

A comparison of these two foundational methods is summarized below:

| Feature | Chichibabin Pyridine Synthesis | Hantzsch Pyridine Synthesis |

|---|---|---|

| Reactants | Aldehydes, ketones, α,β-unsaturated carbonyls, ammonia. wikipedia.org | Aldehyde, 2 equivalents of a β-keto ester, ammonia/ammonium (B1175870) salt. wikipedia.org |

| Initial Product | Pyridine. wikipedia.org | 1,4-Dihydropyridine. wikipedia.org |

| Key Steps | Condensation, cyclization, and dehydrogenation in one pot. wikipedia.org | Formation of a dihydropyridine (B1217469) intermediate followed by a separate oxidation step. wikipedia.org |

| Conditions | Typically high temperature (350-500°C), gas phase, solid oxide catalysts. wikiwand.com | Often in a solvent like ethanol; can be promoted by microwave irradiation or ultrasound. wikipedia.orgnih.gov |

| Directness to Nicotinonitriles | Can be direct if a nitrile-containing precursor is used. wikipedia.org | Generally indirect; requires subsequent modification of ester groups. |

A primary method for introducing a nitro group onto a pre-existing pyridine ring is through electrophilic aromatic substitution. The nitration of a substituted pyridine, such as 2-methylnicotinonitrile, is governed by the directing effects of the substituents already on the ring. chemguide.co.uklibretexts.org

The reaction typically employs a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org The position of the incoming nitro group is determined by the electronic properties of the existing groups:

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring, making it more reactive towards electrophiles. It directs incoming electrophiles to the ortho and para positions (positions 3 and 5 relative to the methyl group at C2). chemguide.co.uklibretexts.org

Nitrile/Cyano Group (-CN): This is a deactivating group that withdraws electron density from the ring. It directs incoming electrophiles to the meta position (position 5 relative to the nitrile group at C3).

In the case of 2-methylnicotinonitrile, both the methyl group at position 2 and the nitrile group at position 3 direct the incoming nitro group to the C5 position. This alignment of directing effects makes the nitration at C5 highly favorable, leading selectively to the formation of 2-Methyl-5-nitronicotinonitrile. Careful control of the reaction temperature is crucial to prevent the formation of dinitrated byproducts. chemguide.co.uk

De Novo Synthesis of this compound

De novo synthesis involves constructing the target molecule from simpler, acyclic precursors. This can be achieved through various strategic approaches.

Synthetic strategies can be broadly categorized as convergent or divergent. researchgate.net

A divergent synthesis would begin with a common intermediate, such as 2-methylnicotinonitrile, which would then be subjected to various reactions to produce a range of derivatives. The synthesis of this compound via the directed nitration described in section 2.1.2 is a classic example of a divergent approach.

A convergent synthesis , in contrast, involves preparing key fragments of the molecule separately before combining them in the final stages. researchgate.net For this compound, a hypothetical convergent approach could involve the condensation of a pre-nitrated fragment, such as a 3-amino-2-nitroacrylonitrile, with a carbonyl compound like acetone (B3395972) or its equivalent to form the substituted pyridine ring in a single step. This approach can be more efficient for complex molecules as it maximizes the yield based on the longest linear sequence.

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing reaction time and byproducts. For the synthesis of this compound, particularly via the nitration route, several parameters are key. its.ac.id

Temperature: Nitration is an exothermic reaction. The temperature must be carefully controlled, typically kept low (e.g., 0-50°C), to prevent over-nitration and ensure selectivity. libretexts.org

Solvents: Concentrated sulfuric acid often serves as both a catalyst and the solvent, facilitating the formation of the nitronium ion. chemguide.co.uk

Catalysts: Sulfuric acid is the standard catalyst for nitration. In pyridine ring syntheses like the Chichibabin method, metal oxides are used. wikipedia.org For Hantzsch synthesis, Brønsted or Lewis acids can be employed. nih.gov

Reagents: The ratio of nitric acid to the substrate and sulfuric acid must be carefully controlled to achieve mono-nitration and prevent unwanted side reactions.

The following table outlines key parameters for the optimization of a hypothetical nitration of 2-methylnicotinonitrile.

| Parameter | Objective | Typical Conditions & Considerations |

|---|---|---|

| Temperature | Control selectivity (mono- vs. di-nitration), ensure safety. | Maintain below 50°C, often using an ice bath. libretexts.org Higher temperatures increase the rate but risk forming multiple nitro-substituted products. |

| Reagent Ratio | Ensure complete conversion of starting material without excess nitrating agent. | Slight excess of nitric acid is common. The ratio of H₂SO₄ to HNO₃ affects the concentration of the NO₂⁺ electrophile. |

| Reaction Time | Achieve maximum yield without product degradation. | Typically ranges from 30 minutes to several hours. chemguide.co.ukits.ac.id Monitored by techniques like TLC or HPLC. |

| Work-up Procedure | Isolate and purify the product safely. | Quenching the reaction mixture on ice followed by neutralization with a base (e.g., NaOH or Na₂CO₃) to precipitate the product. |

Synthesis of Structurally Related Analogues and Derivatives of this compound

The chemical scaffold of this compound can be used as a starting point for the synthesis of more complex molecules. A notable example is the synthesis of hydrazide-hydrazone derivatives, which are of interest for their biological activities. mdpi.comnih.gov

For instance, the related compound, ethyl 2-methyl-5-nitro-6-phenylnicotinate, can be readily converted into its corresponding hydrazide by reacting it with hydrazine (B178648) hydrate. mdpi.comnih.gov This hydrazide intermediate can then undergo condensation with a variety of aromatic aldehydes. This reaction yields a series of (E,Z)-hydrazones, demonstrating how the nicotinic acid core can be elaborated to create a library of structurally diverse analogues. mdpi.com The synthesis of these derivatives often involves simple procedures, such as heating the reactants in a solvent like ethanol, followed by cooling to crystallize the product. mdpi.com

Strategies for Modifying the Methyl Group

The methyl group at the C-2 position of the pyridine ring is activated by the electron-withdrawing nature of the ring nitrogen and the nitro group, making it susceptible to a variety of chemical transformations.

One notable reaction is the condensation with aldehydes. The acidity of the methyl group's protons allows for deprotonation under basic conditions, followed by a condensation reaction with aromatic aldehydes to yield 2-styryl-5-nitronicotinonitrile derivatives. This reaction is typically catalyzed by a base such as piperidine (B6355638) and driven to completion by the removal of water. nih.govmdpi.com

Furthermore, the methyl group can be oxidized to a carboxylic acid. The oxidation of methyl-pyridines to their corresponding pyridine carboxylic acids is a known transformation and can be achieved using various oxidizing agents. mdpi.com

| Modification | Reagents and Conditions | Product Type | Reference |

| Condensation | Aromatic aldehyde, piperidine, toluene, reflux | 2-Styryl derivative | nih.govmdpi.com |

| Oxidation | Strong oxidizing agents | 2-Carboxylic acid derivative | mdpi.com |

Chemical Transformations Involving the Nitro Group

The nitro group at the C-5 position is a key functional handle for diversification, primarily through reduction to an amine or by acting as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The reduction of the nitro group to a primary amine is a fundamental transformation. This can be selectively achieved in the presence of a nitrile group using various reducing agents. A common and effective method involves the use of tin(II) chloride (SnCl2) in an acidic medium. masterorganicchemistry.com This resulting 5-amino-2-methylnicotinonitrile (B1381188) is a valuable intermediate for further functionalization.

The nitro group can also be displaced by nucleophiles in an SNAr reaction, particularly when the pyridine ring is further activated. For instance, in related 2-methyl-3-nitropyridines, the nitro group can be selectively substituted by sulfur nucleophiles, such as thiols, in the presence of a base like potassium carbonate. nih.gov This suggests that this compound could react with various nucleophiles under appropriate conditions to yield 5-substituted-2-methylnicotinonitriles.

| Transformation | Reagents and Conditions | Product Type | Reference |

| Reduction | SnCl₂, HCl | 5-Amino derivative | masterorganicchemistry.com |

| Nucleophilic Substitution | Thiols, K₂CO₃, DMF | 5-Thioether derivative | nih.gov |

Diversification of the Nitrile Functionality

The nitrile group at the C-3 position can be converted into several other important functional groups, most notably amides and carboxylic acids, through hydrolysis.

Catalytic hydrolysis of the nitrile offers a direct route to the corresponding nicotinamide (B372718) derivative. This transformation can be carried out in the presence of a solid heterogeneous catalyst. mdpi.com Further hydrolysis under acidic or basic conditions would yield the corresponding nicotinic acid derivative. These transformations significantly broaden the synthetic utility of the this compound core.

| Functional Group | Transformation | Reagents and Conditions | Product | Reference |

| Nitrile | Hydrolysis | Solid heterogeneous catalyst, water | Amide | mdpi.com |

| Amide | Hydrolysis | Acid or base, heat | Carboxylic acid | mdpi.com |

Incorporation of Different Halogen and Alkoxy Substituents on the Pyridine Ring

The introduction of halogen and alkoxy substituents onto the pyridine ring can be achieved either by starting with appropriately substituted precursors or by direct functionalization of the pre-formed ring. Given the electronic nature of the substituents in this compound, direct electrophilic halogenation would likely be challenging and result in a mixture of products.

A more regioselective approach involves the use of halogenated precursors. For example, a synthetic route could start from a halogenated 2-methyl-5-nitropyridine (B155877). The synthesis of 5-bromo-3-nitropyridine-2-carbonitrile from 2,5-dibromo-3-nitropyridine (B98540) demonstrates the viability of using halogenated pyridines in cyanation reactions. chemicalbook.com

Alkoxy groups can be introduced via nucleophilic substitution of a halogen atom. For instance, a chloro-substituted pyridine can be converted to a methoxy (B1213986) derivative using sodium methoxide. google.com Therefore, a 6-chloro-2-methyl-5-nitronicotinonitrile, if synthesized, could be converted to the corresponding 6-methoxy derivative.

Modern methods like deaminative chlorination of aminoheterocycles provide another route to introduce chlorine atoms onto the ring under relatively mild conditions. nih.gov

| Substituent | Methodology | Typical Reagents | Reference |

| Halogen | From halogenated precursor | CuCN on a di-halogenated pyridine | chemicalbook.com |

| Halogen | Deaminative Halogenation | Pyrylium tetrafluoroborate, MgCl₂ | nih.gov |

| Alkoxy | Nucleophilic substitution of halogen | Sodium alkoxide | google.com |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound involves considerations such as the use of less hazardous reagents, minimizing waste, and employing catalytic methods.

One-pot, multi-component reactions are a cornerstone of green chemistry. The synthesis of nitropyridines through a three-component ring transformation of dinitropyridone with a ketone and ammonia is an example of an efficient process that builds complexity in a single step. nih.gov

Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and reduced solvent usage in the preparation of pyridine derivatives.

In the context of the proposed Sandmeyer reaction for the synthesis of this compound, while effective, the use of stoichiometric copper salts can be a drawback from an environmental perspective. Research into catalytic Sandmeyer reactions or metal-free alternatives is an active area of investigation that aligns with green chemistry principles. organic-chemistry.org For instance, some deaminative chlorinations can be performed without transition metals. nih.gov

Furthermore, the choice of solvents and the development of efficient work-up and purification procedures are crucial for minimizing the environmental impact of the synthesis. The use of recyclable catalysts and aqueous reaction media, where possible, would significantly enhance the green credentials of the synthesis of this compound and its derivatives.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 5 Nitronicotinonitrile

Reactivity of the Nitrile Group in 2-Methyl-5-nitronicotinonitrile

The nitrile group (C≡N) in this compound is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.orgopenstax.org This electrophilicity is the basis for a variety of nucleophilic addition reactions.

Nucleophilic Addition Reactions at the Nitrile Carbon

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. Strong nucleophiles can add directly to the carbon, while weaker nucleophiles typically require acid catalysis to activate the nitrile group by protonating the nitrogen atom. The initial addition of a nucleophile results in the formation of an intermediate imine anion. libretexts.orgopenstax.org

For instance, the reduction of a nitrile with a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) proceeds via the nucleophilic addition of a hydride ion (H⁻). libretexts.orgopenstax.org This initial addition is followed by a second hydride addition to the intermediate imine, ultimately yielding a primary amine upon aqueous workup. libretexts.org While specific studies on this compound are not prevalent, the selective reduction of a nitrile in the presence of a nitro group can be challenging. However, certain reagents, like a combination of boron trifluoride etherate and sodium borohydride, have been used to selectively reduce nitriles in nitro-substituted aromatic systems. calvin.edu

Table 1: General Nucleophilic Addition Reactions at the Nitrile Carbon

| Nucleophile | Reagent Example(s) | Intermediate Product | Final Product (after workup) |

| Hydride Ion | LiAlH₄, NaBH₄/BF₃·OEt₂ | Imine Anion | Primary Amine |

| Hydroxide (B78521) Ion | H₂O/NaOH | Imine Anion | Carboxylic Acid |

| Alkoxide Ion | ROH/H⁺ | Imino Ether | Ester (after hydrolysis) |

| Grignard Reagent | RMgX | Imine Anion | Ketone (after hydrolysis) |

This table represents general reactivity patterns for the nitrile group.

Hydrolysis and Amidation Reactions

Nitriles can be hydrolyzed to produce carboxylic acids. This transformation can occur under either acidic or basic conditions and proceeds through an amide intermediate. libretexts.orgchemistrysteps.com

In base-catalyzed hydrolysis, a hydroxide ion acts as the nucleophile, attacking the electrophilic nitrile carbon to form an imine anion. libretexts.orgopenstax.org Protonation leads to a hydroxy imine, which then tautomerizes to the more stable amide. openstax.org This amide can then undergo further hydrolysis to yield a carboxylate salt, which upon acidification gives the carboxylic acid. openstax.org

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. chemistrysteps.com This forms a protonated imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed further to the corresponding carboxylic acid. chemistrysteps.com

[3+2] Cycloaddition Reactions of the Nitrile Functionality

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. sci-rad.com In this type of reaction, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne) to form a five-membered ring. uchicago.edu While nitriles themselves are not 1,3-dipoles, they can be converted into nitrile oxides, which are classic 1,3-dipoles. uchicago.edu

Nitrile oxides can react with various dipolarophiles. For example, reaction with an alkene can produce a Δ²-isoxazoline. sci-rad.com The regioselectivity of these cycloadditions is a key aspect, and theoretical studies, such as those using Molecular Electron Density Theory (MEDT), help predict the outcomes. nih.gov Although specific [3+2] cycloaddition studies involving this compound are not detailed in the literature, its nitrile functionality represents a potential site for such transformations after conversion to the corresponding nitrile oxide. These reactions are valuable for creating complex, pharmacologically relevant molecules like isoxazolidines and isoxazolines. nih.govsci-rad.com

Reactivity of the Nitro Group in this compound

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine (B92270) ring and is itself a site for important chemical transformations.

Reduction Reactions of the Nitro Group to Amino and Other Nitrogen-Containing Functionalities

The reduction of aromatic nitro groups is a fundamental reaction in organic synthesis, often leading to the corresponding primary amines (anilines or amino-pyridines). wikipedia.org This transformation can be achieved using a variety of reducing agents and conditions. Common methods include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂). wikipedia.org

The reduction proceeds in a stepwise manner, involving a six-electron transfer to convert the nitro group (-NO₂) into an amino group (-NH₂). nih.gov The process involves the formation of nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates. nih.govresearchgate.net

A particularly relevant example is the biocatalytic reduction of the closely related compound, 2-methyl-5-nitropyridine (B155877). researchgate.netgoogle.com Nitroreductase enzymes (NR), such as the one from Enterobacter cloacae, can catalyze the reduction of the nitro group to the corresponding amine, 2-methyl-5-aminopyridine. researchgate.netgoogle.com These enzymatic reactions proceed through the nitroso and hydroxylamine intermediates and utilize cofactors like NAD(P)H. researchgate.net

Table 2: Biocatalytic Reduction of 2-Methyl-5-nitropyridine

| Substrate | Product | Catalyst System | Key Intermediates | Reference |

| 2-Methyl-5-nitropyridine | 2-Methyl-5-aminopyridine | Nitroreductase (NR) and a disproportionation agent | 2-Methyl-5-nitrosopyridine, N-(6-methylpyridin-3-yl)hydroxylamine | researchgate.netgoogle.com |

Depending on the reagents and conditions, the reduction can be stopped at the hydroxylamine stage. For example, using zinc metal in aqueous ammonium (B1175870) chloride is a known method for converting nitroarenes to aryl hydroxylamines. wikipedia.org

Influence of the Nitro Group on Aromatic Nucleophilic Substitution Reactions

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SₙAr) reactions. dalalinstitute.comwikipedia.org Aromatic rings are generally electron-rich and thus not susceptible to attack by nucleophiles. However, the presence of strong electron-withdrawing groups, such as -NO₂, positioned ortho or para to a potential leaving group, can make the ring electron-deficient and facilitate SₙAr. wikipedia.orgmasterorganicchemistry.com

The mechanism involves a two-step addition-elimination process. govtpgcdatia.ac.in A nucleophile attacks the carbon atom bearing the leaving group (the ipso carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orggovtpgcdatia.ac.in The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization. wikipedia.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. mdpi.com

In this compound, the nitro group is at the 5-position of the pyridine ring. Its strong activating effect would greatly facilitate the displacement of a leaving group at the 2- or 6-position of the ring. The rate of substitution is highly dependent on the ability of the substituents to stabilize the negatively charged Meisenheimer complex. masterorganicchemistry.com

Reactivity of the Methyl Group in this compound

The methyl group at the 2-position of the pyridine ring is activated by the adjacent ring nitrogen and the electron-withdrawing nitro and cyano groups. This activation facilitates a variety of reactions at the methyl carbon.

The activated methyl group of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 2-carboxy-5-nitronicotinonitrile. While specific studies on the oxidation of this compound are not extensively documented, analogous transformations on similar heterocyclic systems provide insight into potential synthetic routes.

For instance, the oxidation of methyl groups on aromatic and heterocyclic rings is a well-established transformation. Reagents commonly employed for this purpose include potassium permanganate (B83412) (KMnO₄) and nitric acid (HNO₃). The oxidation of a methyl group on an anthraquinone (B42736) derivative to a carboxylic acid has been successfully achieved using KMnO₄ in a mixture of pyridine and water. chemspider.com In a similar vein, the oxidation of a hydroxymethyl group on a 1-methyl-5-nitroimidazole (B135252) has been accomplished using a mixture of nitric acid and sulfuric acid to yield the corresponding carboxylic acid. google.com

Based on these precedents, a plausible route for the oxidation of this compound is outlined in the table below.

Table 1: Plausible Conditions for the Oxidation of this compound

| Oxidizing Agent | Solvent(s) | Temperature | Product |

| Potassium Permanganate (KMnO₄) | Pyridine/Water | Elevated | 2-carboxy-5-nitronicotinonitrile |

| Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Sulfuric Acid | Elevated | 2-carboxy-5-nitronicotinonitrile |

Further research into the oxidative conversion of related compounds, such as 2-methyl-5-ethylpyridine, indicates that the reactivity of the methyl group can be influenced by the reaction conditions, including the presence of water. researchgate.net

The acidity of the protons on the methyl group of this compound is significantly increased due to the electron-withdrawing nature of the nitro-substituted pyridine ring. This allows for deprotonation with a suitable base, generating a nucleophilic carbanion that can participate in various functionalization reactions.

A relevant example is the reaction of 2-methyl-3,5-dinitropyridine (B14619359) with aromatic aldehydes in the presence of a catalytic amount of piperidine (B6355638). mdpi.com This reaction proceeds through the deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile, attacking the aldehyde to form a styryl derivative after dehydration. Given the similar electronic activation, this compound is expected to undergo analogous condensations.

Table 2: Representative Functionalization of Activated Methyl Groups on Nitropyridines

| Pyridine Derivative | Reagent | Catalyst | Product Type |

| 2-methyl-3,5-dinitropyridine | Aromatic Aldehyde | Piperidine | 2-styryl-3,5-dinitropyridine |

This reactivity provides a pathway to extend the carbon framework of this compound at the 2-position, leading to a variety of more complex derivatives.

Electrophilic Aromatic Substitution on the Pyridine Ring of this compound

The pyridine ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic aromatic substitution (EAS) than benzene. uoanbar.edu.iq The presence of the strongly electron-withdrawing nitro and cyano groups further deactivates the ring in this compound, making EAS reactions challenging. Conversely, the methyl group is an activating group.

In pyridine, electrophilic attack is favored at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized intermediate with a positive charge on the electronegative nitrogen atom. uoanbar.edu.iq In this compound, the 5-position is already occupied by a nitro group. The directing effects of the existing substituents must be considered:

Methyl group (at C2): Ortho-, para-directing (activating). Directs to C3 and C5.

Nitro group (at C5): Meta-directing (deactivating). Directs to C3.

Cyano group (at C3): Meta-directing (deactivating). Directs to C5.

Metal-Catalyzed Coupling Reactions Involving this compound

The structure of this compound offers several handles for metal-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. wiley.com The nitro group, in particular, can serve as a leaving group in certain coupling reactions, providing an alternative to more traditional halide leaving groups.

Recent advances have demonstrated the utility of nitroarenes as coupling partners in various transition metal-catalyzed reactions, including those catalyzed by palladium and nickel. For instance, the Buchwald-Hartwig amination of nitroarenes with various amines has been successfully achieved using a palladium catalyst.

Given the electron-deficient nature of the pyridine ring in this compound, it is a suitable candidate for N-arylation reactions. Copper-catalyzed N-arylation of electron-deficient pyridines with diaryliodonium salts has been shown to be an effective method. acs.org

Table 3: Potential Metal-Catalyzed Coupling Reactions of this compound

| Coupling Partner | Catalyst System (Example) | Potential Product Type |

| Arylboronic Acid | Pd(OAc)₂ / Ligand | Aryl-substituted nitronicotinonitrile |

| Amine | Pd(acac)₂ / BrettPhos | Amino-substituted methylnicotinonitrile |

| Diaryliodonium Salt | Cu(OAc)₂·H₂O | N-aryl pyridinium (B92312) salt |

These reactions would allow for the introduction of a wide range of substituents onto the pyridine core, significantly expanding the chemical space accessible from this compound.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Methyl 5 Nitronicotinonitrile

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In a typical MS/MS experiment for 2-Methyl-5-nitronicotinonitrile, the molecule would first be ionized, and the resulting molecular ion would be selected. This ion would then be subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The masses of these fragments would be measured to elucidate the fragmentation pathway, providing valuable clues about the molecule's structure.

While no specific MS/MS fragmentation data for this compound has been found, a hypothetical fragmentation pattern can be proposed based on the known behavior of similar compounds. Likely fragmentation pathways would involve the loss of the nitro group (NO₂), the cyano group (CN), and the methyl group (CH₃). The stability of the pyridine (B92270) ring would likely lead to characteristic fragment ions.

Table 1: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - NO₂]⁺ | 46 | 2-Methyl-5-aminonicotinonitrile cation |

| [M+H]⁺ | [M+H - CN]⁺ | 26 | 2-Methyl-5-nitropyridine (B155877) cation |

| [M+H]⁺ | [M+H - CH₃]⁺ | 15 | 5-Nitronicotinonitrile cation |

Note: This table is hypothetical and for illustrative purposes only, as no experimental data has been located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, typically from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, which provide insights into the extent of conjugation and the presence of chromophores.

For this compound, the presence of the nitro group (a strong chromophore) and the conjugated system of the pyridine ring containing a cyano group would be expected to result in characteristic UV-Vis absorption bands. The electronic transitions would likely be of the π → π* and n → π* types. libretexts.orgslideshare.net The position and intensity of these bands would be influenced by the solvent polarity.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| Hexane | Not Available | Not Available | π → π |

| Ethanol | Not Available | Not Available | π → π and n → π |

| Acetonitrile | Not Available | Not Available | π → π and n → π* |

Note: This table indicates the expected types of data. Specific values are not provided due to the lack of experimental findings in the literature.

X-Ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

A crystallographic study of this compound would provide invaluable information about its molecular geometry. It would confirm the planarity of the pyridine ring and determine the orientation of the methyl, nitro, and cyano substituents.

Hydrogen Bonding Networks in Crystalline Forms

While this compound does not possess strong hydrogen bond donors like -OH or -NH groups, it can act as a hydrogen bond acceptor through the nitrogen atom of the cyano group, the pyridine ring nitrogen, and the oxygen atoms of the nitro group. In the presence of suitable donor molecules or in its crystalline form with weak C-H donors, it could participate in weak C-H···N and C-H···O hydrogen bonds. These interactions, although weak, can play a significant role in stabilizing the crystal structure. nih.gov

Computational and Theoretical Investigations of 2 Methyl 5 Nitronicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or its approximations, to provide insights into molecular properties.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.govnih.govnih.gov This approach is instrumental in optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms.

For a molecule like 2-methyl-5-nitronicotinonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVTZ, would be employed to predict bond lengths, bond angles, and dihedral angles. nih.gov For instance, in a study on 2-amino-3-methyl-5-nitropyridine, a related compound, DFT/B3LYP with the cc-pVTZ basis set was used to determine its energetically most stable configuration. nih.gov Similar calculations for this compound would reveal the precise spatial orientation of the methyl, nitro, and cyano groups on the pyridine (B92270) ring.

A study on 3-nitro-1,2,4-triazole-5-one (NTO) and its isomers utilized DFT at the B3LYP/6-31G(d,p) level to obtain optimized geometries and other properties. nih.gov Such calculations for this compound would be the first step in any computational analysis, providing the foundational geometry for all subsequent property predictions.

Ab initio, meaning "from the beginning," are quantum chemistry methods that are based on first principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced techniques, can provide highly accurate predictions of molecular energy and reactivity.

For example, in the investigation of NTO isomers, ab initio calculations at the RHF/6-311G(d,p) level were performed alongside DFT to study their electronic structures and thermodynamic properties. nih.gov For this compound, ab initio calculations could be used to precisely calculate its total energy, heat of formation, and to predict the activation energies for potential chemical reactions. These calculations are computationally more demanding than DFT but can offer a higher level of accuracy for certain properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.orgwikipedia.org

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.com The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

In a study of 2-amino-3-methyl-5-nitropyridine, the HOMO and LUMO energies were determined using the B3LYP/cc-pVTZ basis set. nih.gov Similar calculations for this compound would pinpoint the energies of these frontier orbitals. The presence of the electron-withdrawing nitro (-NO2) and cyano (-CN) groups would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The methyl (-CH3) group, being electron-donating, would slightly raise the HOMO energy.

Table 1: Illustrative HOMO-LUMO Energy Data for Related Nitroaromatic Compounds (Note: This data is for illustrative purposes and does not represent this compound)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 2-amino-3-methyl-5-nitropyridine | -6.5 | -2.8 | 3.7 | nih.gov |

| 3-nitro-1,2,4-triazole-5-one | -8.9 | -4.9 | 4.0 | nih.gov |

The distribution of the HOMO and LUMO across the molecule helps in identifying the most likely sites for electrophilic and nucleophilic attack. The region of the molecule where the HOMO is localized is prone to electrophilic attack, as this is where the molecule will donate electrons from. Conversely, the area where the LUMO is concentrated is susceptible to nucleophilic attack, as this is where the molecule can accept electrons.

For this compound, the HOMO is likely to be distributed over the pyridine ring and the methyl group. The LUMO, however, would be expected to be localized predominantly on the nitro group and the cyano group, as well as the carbon atoms of the pyridine ring attached to these electron-withdrawing groups. This would suggest that nucleophiles would preferentially attack the positions bearing the nitro and cyano groups. Molecular electrostatic potential (MEP) analysis, often performed alongside FMO analysis, can further map out the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed picture of a molecule's conformational flexibility and dynamic behavior.

For a molecule like this compound, MD simulations could be used to explore the rotational freedom around the single bonds, such as the bond connecting the methyl group to the pyridine ring. This would help in identifying the most stable conformations and the energy barriers between them.

A study on hydrazone derivatives of 2-methyl-5-nitro-6-phenylnicotinohydrazide utilized DFT calculations to model the structures of different configurations and conformations, obtaining Gibbs free energy values to estimate the content of various rotamers. nih.govmdpi.com While this is a static approach, MD simulations would provide a dynamic view of these conformational changes. Such simulations would be crucial in understanding how the molecule might interact with other molecules, such as in a solvent or at a biological receptor site, by revealing its accessible shapes and flexibility.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive search of scientific databases and chemical literature has revealed a significant lack of published research focused on the computational and theoretical investigation of the chemical compound this compound. Despite the growing interest in the in-silico analysis of organic molecules, this specific compound does not appear to have been the subject of detailed theoretical studies, including spectroscopic property prediction, reaction pathway analysis, or non-covalent interaction analysis.

While the methodologies for such investigations are well-established, specific data sets including predicted Nuclear Magnetic Resonance (NMR) chemical shifts, calculated vibrational frequencies for Infrared (IR) spectral assignments, and Hirshfeld surface analysis for this compound are not available in the public domain.

Computational chemistry is a powerful tool for elucidating the properties and behaviors of chemical compounds. Techniques such as Density Functional Theory (DFT) are frequently employed to predict a range of molecular characteristics. For instance, theoretical calculations can provide insights into the electronic structure, which is fundamental to understanding a molecule's reactivity and spectroscopic behavior.

In the context of the requested analysis:

Spectroscopic Property Prediction: The prediction of NMR chemical shifts and vibrational frequencies is a common application of computational chemistry. nih.gov These calculations can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For example, studies on related nitro-substituted pyridines, such as 2-amino-3-methyl-5-nitropyridine, have successfully used DFT calculations to assign vibrational modes observed in experimental FTIR and FT-Raman spectra. nih.gov However, no such data has been published for this compound.

Reaction Pathway and Transition State Calculations: These computational methods are used to study the mechanisms of chemical reactions, determine activation energies, and identify intermediate structures. This information is crucial for understanding how a compound is formed and how it might react with other substances. There are no available studies detailing these calculations for this compound.

Non-Covalent Interaction Analysis: Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. Current time information in Bangalore, IN. This analysis is valuable for understanding the packing of molecules in the solid state and the nature of the non-covalent bonds that govern the crystal structure. While this technique has been applied to various organic molecules, including some nitro compounds, it has not been specifically reported for this compound. mdpi.comcranfield.ac.uk

Due to the absence of specific research on this compound, it is not possible to provide a detailed and scientifically accurate article with the requested data tables and in-depth findings. The creation of such an article would require original research to be performed.

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Fused Heterocyclic Systems

The pyridine (B92270) ring of 2-Methyl-5-nitronicotinonitrile serves as a foundational scaffold for the construction of fused heterocyclic systems. These systems, where one or more rings are fused to the initial pyridine ring, are of great interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in synthetic organic chemistry. While specific examples of annulation reactions involving this compound are not extensively documented in publicly available literature, the reactivity of its functional groups suggests its potential as a substrate in such transformations. For instance, the methyl group can be functionalized to participate in cyclization reactions, while the nitrile and nitro groups can be transformed into other functionalities to facilitate ring closure.

The general principle of annulation often involves the reaction of a bifunctional molecule with a suitable partner to form two new bonds, resulting in a fused ring system. The reactivity of nicotinonitrile derivatives in such reactions has been demonstrated, suggesting that this compound could undergo similar transformations to yield novel fused heterocycles. researchgate.net

Table 1: Potential Annulation Reactions with this compound

| Reagent/Reaction Type | Potential Fused Ring System | Notes |

| α,β-Unsaturated ketones (Robinson Annulation) | Dihydronaphthyridine derivatives | The activated methyl group could act as a nucleophile. |

| Dielectrophiles (e.g., 1,3-dihalides) | Fused pyridopyridines | Requires activation of the methyl group and/or functionalization of the nitrile group. |

| Guanidine or amidines | Pyrimido[4,5-b]pyridines | The nitrile group can participate in cyclocondensation reactions. |

Polycyclic aromatic nitrogen heterocycles (PANHs) are an important class of compounds with applications ranging from organic electronics to pharmaceuticals. The synthesis of PANHs often involves the annulation of aromatic rings onto a heterocyclic core. This compound can serve as a valuable starting material for the synthesis of such compounds. The nitro group can be reduced to an amino group, which can then participate in cyclization reactions, such as the Skraup or Friedländer synthesis, to form quinoline- or acridine-type structures fused to the initial pyridine ring.

The nitrile group can also be hydrolyzed to a carboxylic acid or converted to an amino group, providing additional handles for the construction of polycyclic systems. While direct examples with this compound are scarce, the synthesis of various nitrogen-containing heterocycles through such strategies is well-established. smolecule.com

Scaffold for the Development of Advanced Chemical Probes

Chemical probes are essential tools for studying biological processes. They are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their function. The development of effective chemical probes often requires a modular scaffold that can be easily modified to optimize binding affinity, selectivity, and reporting capabilities.

This compound, with its multiple functional groups, presents an attractive scaffold for the development of novel chemical probes. The nitrile group can be converted into a variety of functionalities, such as amines or carboxylic acids, which can be used to attach reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of target proteins. The nitro group, while sometimes associated with toxicity, can also be exploited for specific interactions or as a handle for further diversification. The synthesis of activity-based chemical probes often involves the strategic placement of reactive groups on a core scaffold to target active sites of enzymes. nih.gov

Applications in Diversification Libraries for Academic Compound Screening

High-throughput screening (HTS) of large and diverse compound libraries is a cornerstone of modern drug discovery and chemical biology research. These libraries are collections of thousands to millions of small molecules that are tested for their ability to modulate a particular biological process. The structural diversity of a screening library is crucial for increasing the chances of identifying novel "hit" compounds.

Compounds like this compound are valuable additions to diversification libraries. bldpharm.com Its unique substitution pattern and the presence of multiple reactive functional groups allow for the generation of a wide array of derivatives through parallel synthesis techniques. This enables the rapid exploration of the chemical space around the initial scaffold, leading to the identification of structure-activity relationships (SAR) for any initial hits. The inclusion of diverse heterocyclic scaffolds in screening libraries is a well-established strategy for increasing the probability of finding novel bioactive molecules. ambeed.com

Utility in Ligand Design for Coordination Chemistry Studies

The field of coordination chemistry involves the study of metal-ligand complexes. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The design of new ligands with specific electronic and steric properties is crucial for the development of novel catalysts, sensors, and materials.

The pyridine nitrogen and the nitrile nitrogen of this compound can both act as coordination sites for metal ions. This allows the molecule to function as a bidentate or bridging ligand, depending on the reaction conditions and the nature of the metal center. The electronic properties of the ligand, and thus the resulting metal complex, can be tuned by modifying the substituents on the pyridine ring. For example, the electron-withdrawing nitro group will influence the electron density at the pyridine nitrogen, affecting its coordination properties. The design of polytopic ligands containing multiple binding sites is a key area of research in coordination chemistry. epa.gov

Table 2: Potential Coordination Modes of this compound

| Coordination Site(s) | Metal Ion Example | Potential Application |

| Pyridine Nitrogen | Transition Metals (e.g., Cu(II), Zn(II)) | Catalysis, Sensing |

| Nitrile Nitrogen | Lewis Acidic Metals (e.g., Al(III)) | Organic Synthesis |

| Pyridine and Nitrile Nitrogens (Bidentate) | Lanthanides | Luminescent Materials |

Precursor to Agrochemical Building Blocks (excluding direct product use or efficacy)

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is an ongoing effort to improve crop yields and protect against pests and diseases. Many successful agrochemicals are based on heterocyclic scaffolds. While there is no direct evidence in the searched literature of this compound being a direct precursor to a commercial agrochemical, its structural motifs are found in various bioactive molecules.

The 5-nitropyridine moiety is a known pharmacophore in certain classes of insecticides. The nitrile group can be a precursor to other functional groups commonly found in agrochemicals, such as amides or carboxylic acids. Therefore, this compound represents a potential starting material for the synthesis of novel agrochemical building blocks that could be further elaborated into active compounds. The synthesis of various nitro-containing heterocyclic compounds as intermediates for pharmaceuticals and agrochemicals is a common practice in industrial chemistry. jocpr.comgoogle.com

Structure Property Relationships of Nicotinonitrile Derivatives with Nitro Functionalities

Influence of the Nitro Group on Electronic Properties of the Nicotinonitrile System

Inductive and Resonance Effects on Electron Density Distribution

The nitro group significantly reduces the electron density of the pyridine (B92270) ring through both inductive and resonance mechanisms. semanticscholar.org The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bonds, an effect known as the negative inductive effect (-I).

Simultaneously, the nitro group exerts a strong negative resonance effect (-M), delocalizing the pi-electrons of the ring onto the nitro group itself. This delocalization is particularly pronounced at the ortho and para positions relative to the nitro group. In 2-Methyl-5-nitronicotinonitrile, with the nitro group at the 5-position, this effect leads to a significant decrease in electron density at positions 2, 4, and 6 of the pyridine ring.

Computational studies on analogous compounds, such as 2-amino-3-methyl-5-nitropyridine, provide valuable insights into these electronic perturbations. Density Functional Theory (DFT) calculations on this related molecule reveal the distribution of electron density and the locations of chemically reactive sites through Molecular Electrostatic Potential (MEP) analysis. nih.govnih.gov The MEP map highlights regions of negative potential, typically associated with lone pairs of electrons and indicative of sites susceptible to electrophilic attack, and positive potential, indicating electron-deficient areas prone to nucleophilic attack. While specific data for this compound is not available, the principles derived from its analogue suggest a significant polarization of the molecule.

Frontier molecular orbital analysis of related nitropyridine derivatives further illuminates the electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. In these systems, the LUMO is often localized over the nitro-substituted ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Aromaticity and Stability of the Pyridine Ring

The introduction of a nitro group generally leads to a decrease in the aromaticity of the pyridine ring. Aromaticity is associated with delocalized pi-electron systems that confer enhanced stability. The strong electron-withdrawing nature of the nitro group disrupts this delocalization by pulling electron density out of the ring, thereby reducing its aromatic character.

Impact of Substitution Patterns on the Reactivity Profile

The reactivity of this compound is a direct consequence of the interplay between the electronic and steric effects of its substituents. The methyl and nitrile groups, in concert with the nitro group, create a specific reactivity profile.

Steric Hindrance Effects of the Methyl Group

The methyl group (CH₃) at the 2-position introduces steric bulk in the vicinity of the ring nitrogen and the C3 position. Steric hindrance is a phenomenon where the size of a substituent impedes the approach of a reactant to a particular site. researchgate.net This can significantly influence the regioselectivity of chemical reactions.

In the case of this compound, the methyl group can hinder the approach of nucleophiles or electrophiles to the adjacent positions. For instance, in nucleophilic aromatic substitution reactions, the methyl group may partially shield the C6 position, potentially directing incoming nucleophiles to the C4 position, which is also activated by the nitro group. The steric hindrance of a methyl group has been shown to reduce the stability of complexes in related methyl-substituted pyridines. nih.gov

Electronic Effects of the Nitrile Group

The nitrile group (CN), located at the 3-position, is also a potent electron-withdrawing group, primarily through its strong negative inductive effect and, to a lesser extent, a negative resonance effect. This further deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack.

The combined electron-withdrawing power of the nitro and nitrile groups makes the pyridine ring in this compound highly electron-deficient. This heightened electrophilicity makes the molecule particularly susceptible to nucleophilic aromatic substitution reactions, a common reactivity pathway for nitro-activated aromatic systems. Research on the synthesis of related 2-methyl-3-nitropyridines demonstrates their utility as precursors in nucleophilic substitution reactions. nih.gov

Intermolecular Interactions and Supramolecular Assembly Potential

The functional groups present in this compound endow it with the capacity for various intermolecular interactions, which are fundamental to the formation of ordered supramolecular structures. These non-covalent interactions dictate the crystal packing of the molecule in the solid state.

Analysis of the crystal structures of analogous nitro-substituted aromatic compounds using techniques like Hirshfeld surface analysis provides a framework for understanding the potential interactions in this compound. researchgate.net This method allows for the visualization and quantification of different intermolecular contacts.

The key potential intermolecular interactions for this compound include:

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are possible, where the hydrogen atoms of the methyl group or the pyridine ring interact with the oxygen atoms of the nitro group or the nitrogen of the nitrile group of a neighboring molecule.

π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with the rings of adjacent molecules. These interactions are a significant force in the packing of aromatic systems.

Halogen Bonding (if applicable in derivatives): While not present in the parent molecule, the introduction of halogen substituents could lead to halogen bonding, a highly directional interaction that is increasingly utilized in crystal engineering.

The interplay of these interactions can lead to the formation of well-defined supramolecular architectures, such as chains, sheets, or three-dimensional networks. The study of aryl nitriles has shown their utility as both hydrogen-bond acceptors and modifiable groups in directing self-assembly.

Photochemical and Electrochemical Properties

Extensive literature searches did not yield specific experimental data on the photochemical and electrochemical properties of this compound. The following sections are therefore based on the general characteristics observed in structurally related nitro-substituted aromatic compounds and nicotinonitrile derivatives. It is important to note that this discussion is predictive in nature and awaits experimental validation for the specific compound of interest.

Photoinduced Electron Transfer Characteristics

The presence of both a nitro group (an electron-acceptor) and a methyl-substituted pyridine ring with a nitrile group (potentially electron-donating or π-conjugated system) suggests that this compound could exhibit interesting photoinduced electron transfer (PET) properties. In many donor-acceptor molecules, photoexcitation can lead to the transfer of an electron from the donor moiety to the acceptor moiety, creating a charge-separated state.

For nitro-substituted aromatic compounds, the nitro group often acts as the primary electron acceptor in PET processes. Upon absorption of light, the molecule is promoted to an excited state. If the thermodynamics are favorable, an electron can be transferred from the nicotinonitrile ring system (the donor) to the nitro group. The efficiency and kinetics of this process would depend on several factors, including the electronic coupling between the donor and acceptor parts of the molecule, the energy of the excited state, and the redox potentials of the donor and acceptor moieties.

Table 1: Hypothetical Parameters for Photoinduced Electron Transfer in this compound

| Parameter | Expected Behavior/Value | Rationale |

| Excited State | Likely a π-π* transition localized on the nicotinonitrile ring or a charge-transfer state. | Common for aromatic systems with both donor and acceptor groups. |

| Electron Donor | 2-Methylnicotinonitrile moiety | The pyridine ring and methyl group can act as electron donors. |

| Electron Acceptor | Nitro group | The -NO₂ group is a strong electron-withdrawing group. |

| Quantum Yield of PET | Potentially significant, leading to fluorescence quenching. | The close proximity of donor and acceptor should facilitate efficient PET. |

| Lifetime of Charge-Separated State | Highly dependent on the solvent polarity and molecular geometry. | Stabilization of the charge-separated state is often greater in polar solvents. |

Redox Behavior and Electrocatalytic Applications

The electrochemical properties of this compound are expected to be dominated by the redox activity of the nitro group and the nicotinonitrile core.

Redox Behavior:

The nitro group is well-known to be electrochemically active and typically undergoes reduction in multiple steps. In aprotic media, the reduction of an aromatic nitro group often proceeds via a one-electron transfer to form a radical anion. This process is often reversible. Further reduction can lead to the formation of a dianion, a nitroso derivative, a hydroxylamine (B1172632), and ultimately an amine. The specific reduction potentials and the number of observed electron transfers would be sensitive to the solvent, the pH (in protic media), and the nature of the substituents on the aromatic ring. The electron-donating methyl group and the electron-withdrawing nitrile group on the pyridine ring will influence the electron density at the nitro group, thereby shifting its reduction potential.

The nicotinonitrile part of the molecule can also be electrochemically active. The pyridine ring can be reduced at negative potentials, and the nitrile group can also undergo reduction, although typically at very negative potentials. Oxidation of the molecule would likely involve the pyridine ring, though this would occur at relatively high positive potentials, especially with the deactivating effect of the nitro group.

Table 2: Predicted Redox Potentials for this compound

| Redox Process | Predicted Potential Range (vs. a reference electrode) | Notes |

| Nitro Group Reduction (1st step) | -0.8 to -1.2 V | Formation of the radical anion. The exact potential is influenced by the electronic effects of the methyl and cyano groups. |

| Nitro Group Reduction (further steps) | More negative than the first step | Leading to nitroso, hydroxylamine, and amine species. |

| Pyridine Ring Reduction | > -2.0 V | Generally difficult to reduce, especially with an electron-withdrawing nitro group. |

| Oxidation | > +1.5 V | Oxidation of the aromatic system is expected to be difficult due to the deactivating nitro group. |

Electrocatalytic Applications:

While there is no specific information on the electrocatalytic applications of this compound, compounds with similar functionalities have been explored as electrocatalysts or as modifiers for electrodes. The reduced forms of nitroaromatic compounds, such as the hydroxylamine and amine derivatives, can be electroactive and may participate in catalytic cycles.

For instance, electrodes modified with materials containing nitro groups have been used for the electrocatalytic reduction of various substrates. The redox cycling of the nitro/nitroso or nitro/hydroxylamine couple can facilitate electron transfer to a target analyte. Potential applications could include the sensing of biologically relevant molecules or the catalysis of small molecule reactions. However, without experimental data, any proposed electrocatalytic application for this compound remains speculative.

Future Research Trajectories and Broader Academic Impact

Unexplored Synthetic Avenues for 2-Methyl-5-nitronicotinonitrile

The synthesis of this compound is not widely documented, presenting a significant opportunity for synthetic organic chemistry research. Future investigations could focus on developing novel, efficient, and scalable synthetic routes. Key areas for exploration include multi-component reactions and advanced catalytic systems.

One potential approach involves the functionalization of a pre-existing 2-methylnicotinonitrile scaffold. Nitration of this starting material would be a primary focus, although controlling the regioselectivity to favor the 5-position would be a critical challenge due to the directing effects of the existing substituents.

Alternatively, a convergent synthesis could be devised, building the pyridine (B92270) ring from acyclic precursors. Modern synthetic methods, such as those employing metal-organic frameworks (MOFs) as catalysts, could offer green and efficient pathways. nih.govacs.org For instance, a multi-component reaction involving an activated ketone, an aldehyde, and an ammonia (B1221849) source could be tailored to construct the substituted pyridine core. acs.org The development of heterogeneous catalysts for such reactions is a particularly promising avenue, as they offer advantages in terms of easy separation and reusability. nih.govacs.org

Further research could explore late-stage functionalization techniques, where a simpler pyridine derivative is modified in the final steps to introduce the required methyl, nitro, and nitrile groups. This approach is often valuable in creating libraries of related compounds for further study.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Linear Synthesis via Nitration | Nitration of 2-methylnicotinonitrile. | Utilizes a commercially available or easily synthesized starting material. | Controlling regioselectivity to obtain the desired 5-nitro isomer; potential for over-nitration. |

| Convergent Multi-component Reaction | Condensation of smaller, acyclic molecules to form the substituted pyridine ring in one pot. | High atom economy; operational simplicity; potential for diversity-oriented synthesis. | Optimization of reaction conditions; isolation of the target compound from complex mixtures. |

| Catalytic C-H Functionalization | Direct introduction of a nitrile or nitro group onto a 2-methyl-5-nitropyridine (B155877) or 2-methyl-3-cyanopyridine scaffold. | High efficiency; reduces the need for pre-functionalized substrates. | Catalyst development; achieving high regioselectivity and yield. |

| Fused Pyridine Ring Opening | Synthesis of a fused bicyclic system (e.g., pyrido[2,3-d]pyrimidine) followed by a ring-opening reaction to yield the target nicotinonitrile. | Provides access to unique substitution patterns not achievable through direct methods. mdpi.com | Multi-step sequences; potentially harsh reaction conditions for ring opening. |

Potential for Advanced Functional Material Development (excluding direct product applications)

The molecular architecture of this compound is intrinsically suited for the development of advanced functional materials. The combination of the electron-donating methyl group and the potent electron-withdrawing nitro and nitrile groups, arranged on a π-conjugated pyridine ring, creates a strong intramolecular charge-transfer system. This is a key prerequisite for materials with significant nonlinear optical (NLO) properties.

Substituted pyridine and nicotinonitrile derivatives have been investigated as promising NLO materials and fluorescent cores for light-emitting devices. researchgate.net Future research could systematically investigate the photophysical properties of this compound. This would involve synthesizing the compound and characterizing its absorption, emission, and NLO response. The goal would be to establish a structure-property relationship, understanding how the specific arrangement of substituents on the pyridine ring influences its electronic and optical behavior. This fundamental knowledge is crucial for the rational design of next-generation materials for optical applications. researchgate.net

The compound could also serve as a foundational building block. By chemically modifying the methyl or nitrile groups, it could be incorporated into larger polymeric or supramolecular structures. For example, polymerization could lead to materials where the NLO-active nicotinonitrile units are aligned, potentially amplifying the bulk material's optical response. These investigations would contribute to the broader field of materials science by expanding the library of organic molecules with potential for photonic and electronic applications. wiley.comresearchgate.net

Integration into Mechanistic Chemical Biology Studies (focus on molecular interactions, not outcomes or treatments)

The study of this compound offers a platform to explore fundamental molecular interactions within biological systems. The research would not focus on therapeutic outcomes but on the underlying chemical mechanisms of how such a molecule interacts with biomacromolecules.

Nitroaromatic compounds are known to undergo metabolic reduction in biological environments to form reactive intermediates, such as nitro anion radicals and hydroxylamines. scielo.broup.com These species can then interact with biological nucleophiles, including proteins and nucleic acids. scielo.brnih.gov A key research trajectory would be to investigate the bioreduction of this compound. This would involve using cellular extracts or purified enzyme systems (like nitroreductases) to study the formation of reactive metabolites and characterize their subsequent covalent and non-covalent interactions. oup.comsvedbergopen.com

The pyridine ring itself is a versatile interaction motif, capable of participating in hydrogen bonding (via the ring nitrogen) and π-π stacking with aromatic amino acid residues or DNA bases. nih.gov The specific substitution pattern of this compound—with its methyl, nitro, and cyano groups—would create a unique electronic and steric profile that dictates its binding preferences. Mechanistic studies could dissect these interactions:

Hydrogen Bonding: Investigating the role of the pyridine nitrogen as a hydrogen bond acceptor.

π-π Stacking: Quantifying the strength of stacking interactions with aromatic systems.

Dipole-Dipole Interactions: Assessing the influence of the highly polar nitro and cyano groups on binding orientation.

Steric Effects: Determining how the 2-methyl group might sterically hinder or facilitate specific binding geometries.

These fundamental studies would provide valuable data on how small, functionalized heterocyclic molecules engage with biological targets at a molecular level, contributing to a deeper understanding of chemical biology. scielo.brnih.gov

Table 2: Potential Molecular Interactions of this compound in a Biological Context

| Interaction Type | Molecular Feature Involved | Potential Interacting Partner | Focus of Mechanistic Study |

|---|---|---|---|

| Bioreduction | Nitro group (-NO₂) | Nitroreductase enzymes | Characterization of nitro anion radical and hydroxylamine (B1172632) intermediates. scielo.broup.com |

| Covalent Adduction | Reduced nitro group metabolites | DNA bases, protein nucleophiles (e.g., Cys, His) | Identification of specific adducts formed and the mechanism of their formation. svedbergopen.comnih.gov |

| Hydrogen Bonding | Pyridine nitrogen | Protein backbone (NH), side chains (e.g., Ser, Thr), DNA | Analysis of the geometry and strength of hydrogen bonds. |

| π-π Stacking | Pyridine ring | Aromatic amino acids (e.g., Phe, Tyr, Trp), DNA bases | Quantifying stacking energies and preferred orientations. |

| Dipole-Dipole | Nitro and Nitrile groups | Polar residues in protein binding pockets | Modeling the electrostatic contribution to binding affinity and specificity. |

Emerging Computational Methodologies for Prediction of Reactivity and Interactions

Computational chemistry provides powerful tools to predict the properties and behavior of this compound before engaging in extensive laboratory work. Emerging computational methodologies can offer significant insights into its reactivity, electronic structure, and potential interactions.

Density Functional Theory (DFT) can be employed to calculate a wide range of molecular properties. This includes optimizing the ground-state geometry, calculating the vibrational frequencies (to compare with experimental IR spectra), and determining the distribution of electron density. Crucially, DFT can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and can be used to predict the molecule's photophysical properties, such as its absorption wavelength, which is relevant to its potential as a functional material. nih.gov

Molecular Docking and Molecular Dynamics (MD) simulations are essential for exploring its potential interactions in a biological context. Docking algorithms can predict the preferred binding orientation of this compound within the active site of a target protein, such as a nitroreductase. nih.gov MD simulations can then be used to study the stability of this binding pose over time, providing a dynamic picture of the molecular interactions, including hydrogen bonds and hydrophobic contacts.

Furthermore, computational methods can be used to model the reaction pathways for both its synthesis and degradation. For instance, transition state theory calculations can help elucidate the mechanisms of potential synthetic routes, guiding the selection of optimal reaction conditions.

Table 3: Application of Computational Methods to this compound Research

| Computational Method | Research Application | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO/LUMO energies, electron density distribution, dipole moment, polarizability. |

| Reactivity Prediction | Fukui functions to identify sites for nucleophilic/electrophilic attack. | |

| Spectroscopic Prediction | Calculation of IR, Raman, and UV-Vis spectra to aid in experimental characterization. | |

| Molecular Docking | Mechanistic Chemical Biology | Prediction of binding modes and affinities to biological targets (e.g., enzymes). nih.gov |

| Molecular Dynamics (MD) | Mechanistic Chemical Biology | Analysis of the stability and dynamics of ligand-protein complexes; solvent effects. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Reactions | Modeling the bioreduction of the nitro group within an enzyme active site. |

| Transition State Theory | Synthetic Route Planning | Calculation of activation energies for proposed synthetic steps to assess feasibility. |

Environmental Implications of Nicotinonitrile-Based Compounds in Academic Contexts (e.g., degradation studies)

The increasing prevalence of synthetic nitrogen-containing heterocyclic compounds necessitates academic research into their environmental fate. researchgate.netasm.org While pyridine itself is known to be biodegradable in soil and water, the nature and position of ring substituents can dramatically alter its persistence and degradation pathways. researchgate.netnih.gov

Future research should focus on the environmental degradation of this compound. Key questions to be addressed in an academic setting include:

Biodegradability: Is the compound susceptible to microbial degradation? Studies could involve incubating the compound with soil or wastewater microbes and monitoring its disappearance over time. nih.gov

Degradation Pathways: What are the intermediate and final breakdown products? The degradation of pyridines can proceed through hydroxylation or initial reductive steps. researchgate.nettandfonline.com Given the presence of a nitro group, a likely initial step is its reduction to an amino group, forming 5-amino-2-methylnicotinonitrile (B1381188). Subsequent steps would likely involve hydroxylation and cleavage of the pyridine ring. Identifying these metabolites is crucial for a complete environmental assessment.

Abiotic Degradation: How does the compound behave under the influence of light (photodegradation) or chemical reactions in the environment? The strong UV absorption expected from the nitroaromatic system suggests that photodegradation could be a significant process.

There is a noted lack of data on the environmental fate of alkyl-substituted pyridines, making this a critical area for academic inquiry. tandfonline.com Studies on this compound would contribute valuable data to the broader understanding of how these complex heterocyclic compounds behave in the environment, informing future chemical design to be more environmentally benign.

Interdisciplinary Research Opportunities in Chemical Sciences